![molecular formula C20H25FN2O3S B4625405 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
“1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” is a chemical compound with the molecular formula C20H25FN2O3S . It has an average mass of 392.487 Da and a monoisotopic mass of 392.156982 Da .
Molecular Structure Analysis
The molecular structure of “1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” consists of a piperazine ring substituted with a 4-butoxyphenylsulfonyl group and a 2-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine” include a molecular formula of C20H25FN2O3S, an average mass of 392.487 Da, and a monoisotopic mass of 392.156982 Da .Scientific Research Applications
Anti-Allergic Activities
Allergies are common immune system disorders triggered by environmental allergens. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are used in allergy treatment. Novel derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine were synthesized and tested for in vivo anti-allergic activities. Several of these derivatives demonstrated significant effects on both allergic asthma and allergic itching. Notably, compounds 3d, 3i, and 3r exhibited stronger potency against allergic asthma than levocetirizine (a positive control drug), while compounds 3b, 3g, 3k, 3o, and 3s showed more potent activities against allergic itching .
Anti-Inflammatory Potential
Given that allergies are associated with inflammation, exploring the anti-inflammatory properties of 1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is relevant. Sulfonamides, which were incorporated into the compound’s structure, have been reported to exhibit good anti-inflammatory activities. The combined compounds may synergistically enhance the pharmacophore of levocetirizine, potentially leading to improved anti-allergy effects .
properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-2-3-16-26-17-8-10-18(11-9-17)27(24,25)23-14-12-22(13-15-23)20-7-5-4-6-19(20)21/h4-11H,2-3,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDPDQZKYFLDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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